2-Amino-5-ethylsulfonyl-4-phenyl-1,3-thiazole
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Overview
Description
2-Amino-5-ethylsulfonyl-4-phenyl-1,3-thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including analgesic and anti-inflammatory effects .
Mode of Action
Thiazole derivatives have been shown to exert their effects through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Thiazole derivatives have been associated with a range of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Thiazole derivatives have been associated with analgesic and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-ethylsulfonyl-4-phenyl-1,3-thiazole can be achieved through various methods. One common approach involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . Another method includes the Hantzsch thiazole synthesis, which involves the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas .
Industrial Production Methods: Industrial production of thiazole derivatives often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method has been used to produce various thiazole derivatives, including this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-ethylsulfonyl-4-phenyl-1,3-thiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
2-Amino-5-ethylsulfonyl-4-phenyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Comparison with Similar Compounds
2-Amino-4-phenylthiazole: Lacks the ethylsulfonyl group, which may reduce its solubility and biological activity.
5-Ethylsulfonyl-2-phenylthiazole: Lacks the amino group, potentially affecting its reactivity and applications.
2-Amino-5-methylthiazole: Contains a methyl group instead of the ethylsulfonyl group, which may alter its chemical properties and biological activities.
Uniqueness: 2-Amino-5-ethylsulfonyl-4-phenyl-1,3-thiazole is unique due to the combination of its functional groups, which enhance its solubility, reactivity, and potential biological activities. The presence of the ethylsulfonyl group, in particular, distinguishes it from other thiazole derivatives and contributes to its diverse applications .
Properties
IUPAC Name |
5-ethylsulfonyl-4-phenyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S2/c1-2-17(14,15)10-9(13-11(12)16-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQNFSFLIVVYJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(N=C(S1)N)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650208 |
Source
|
Record name | 5-(Ethanesulfonyl)-4-phenyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000018-52-9 |
Source
|
Record name | 5-(Ethanesulfonyl)-4-phenyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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